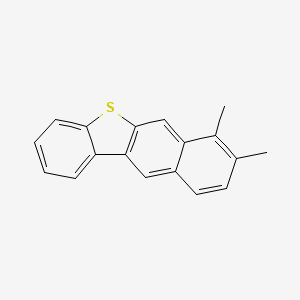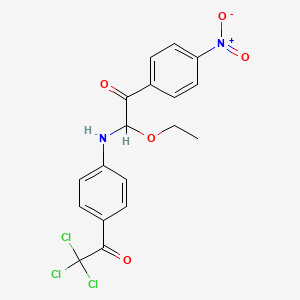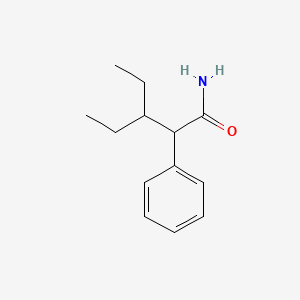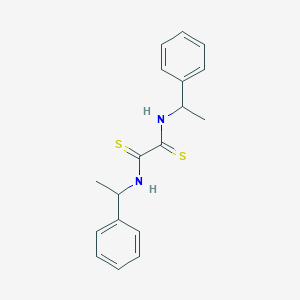
N,N'-Bis(alpha-methylbenzyl) dithiooxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(alpha-methylbenzyl) dithiooxamide is an organic compound known for its unique chemical structure and properties It is a derivative of dithiooxamide, where the hydrogen atoms are replaced by alpha-methylbenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(alpha-methylbenzyl) dithiooxamide typically involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines in a solvent like dimethylformamide (DMF) under mild conditions. This reaction yields N,N’-disubstituted dithiooxamides with a conversion rate of 100% and yields ranging from 30% to 70% .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(alpha-methylbenzyl) dithiooxamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(alpha-methylbenzyl) dithiooxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or disulfides.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Bis(alpha-methylbenzyl) dithiooxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its ability to disrupt microbial cell walls.
Industry: It is used as an additive in lubricants to enhance their antioxidant and antimicrobial properties.
Mecanismo De Acción
The mechanism by which N,N’-Bis(alpha-methylbenzyl) dithiooxamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding. Additionally, the compound’s antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(alpha-methylbenzyl)benzamide
- N,N’-Bis(alpha-methylbenzyl)ethanebisthioamide
- N,N’-Bis(alpha-methylbenzyl)selenide
Uniqueness
N,N’-Bis(alpha-methylbenzyl) dithiooxamide is unique due to its dithiooxamide core, which imparts distinct chemical properties compared to its analogs. The presence of sulfur atoms in the dithiooxamide structure enhances its ability to form stable metal complexes and provides unique reactivity patterns in oxidation and reduction reactions .
Propiedades
Número CAS |
33811-86-8 |
|---|---|
Fórmula molecular |
C18H20N2S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N,N'-bis(1-phenylethyl)ethanedithioamide |
InChI |
InChI=1S/C18H20N2S2/c1-13(15-9-5-3-6-10-15)19-17(21)18(22)20-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
RQPXTLOICWKHBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=S)C(=S)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


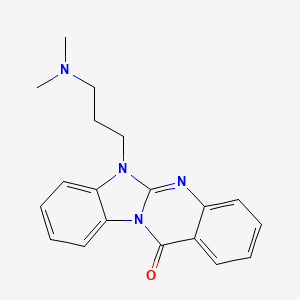
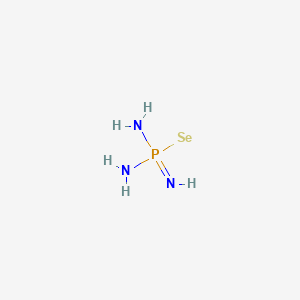

![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
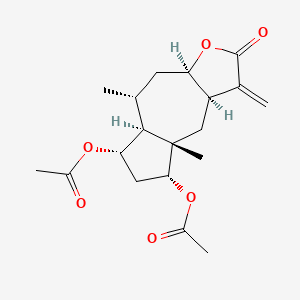
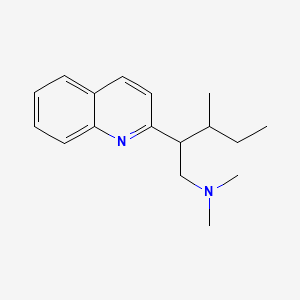
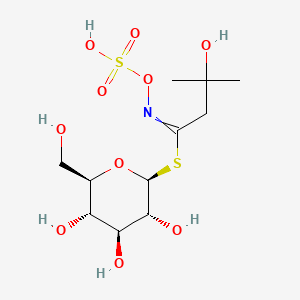
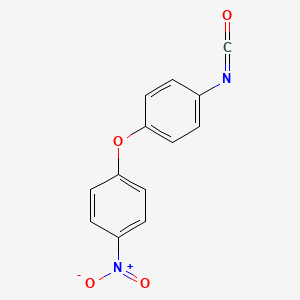
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
